molecular formula C10H13N3S B15275808 4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine

4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B15275808
M. Wt: 207.30 g/mol
InChI Key: SBEFKEZDNFMXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole ring and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, imparts unique properties to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 4-methyl-3-aminopyrazole with 2-bromoethylthiophene under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and neurological disorders.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine: Lacks the methyl group at the 4-position.

    4-methyl-1-[2-(furan-2-yl)ethyl]-1H-pyrazol-3-amine: Contains a furan ring instead of a thiophene ring.

    4-methyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine imparts unique electronic and steric properties, making it distinct from similar compounds

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

4-methyl-1-(2-thiophen-2-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-8-7-13(12-10(8)11)5-4-9-3-2-6-14-9/h2-3,6-7H,4-5H2,1H3,(H2,11,12)

InChI Key

SBEFKEZDNFMXIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC2=CC=CS2

Origin of Product

United States

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